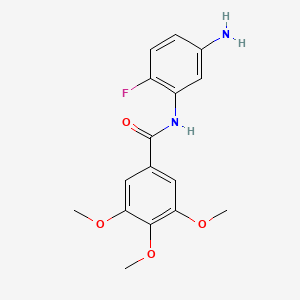

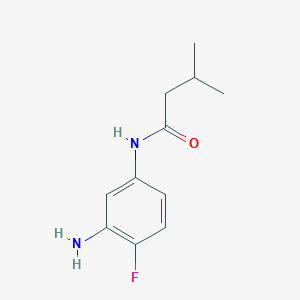

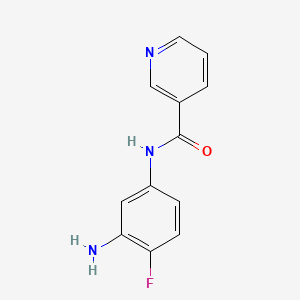

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

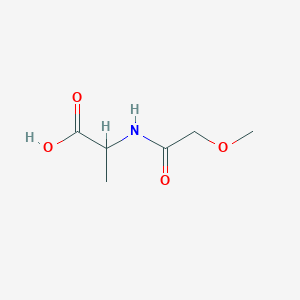

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(3-Amino-4-fluorophenyl)-3-methylbutanamide”, namely “3-Amino-4-fluorophenylboronic acid”, has been reported. Its molecular formula is C6H7BFNO2 .Chemical Reactions Analysis

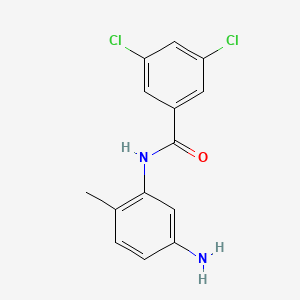

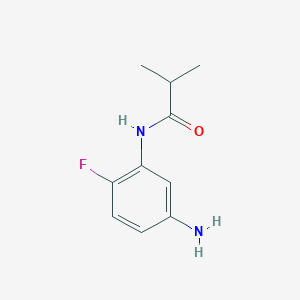

For the related compound “N-(3-Amino-4-methylphenyl)benzamide”, a continuous flow microreactor system was developed for its synthesis. The reaction involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Applications De Recherche Scientifique

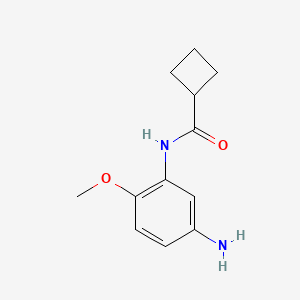

Anticonvulsant and Pain-Attenuating Properties

- N-(3-Amino-4-fluorophenyl)-3-methylbutanamide and similar derivatives have been explored for their potential in treating seizures and neuropathic pain. Studies have shown that certain primary amino acid derivatives (PAADs), including compounds structurally related to N-(3-Amino-4-fluorophenyl)-3-methylbutanamide, exhibit pronounced activities in animal models for anticonvulsant and neuropathic pain management. The effectiveness of these compounds sometimes surpasses that of traditional treatments like phenobarbital and phenytoin (King et al., 2011).

PET Imaging Applications

- Derivatives of N-(3-Amino-4-fluorophenyl)-3-methylbutanamide, such as CGS 27023A, have been used in PET (Positron Emission Tomography) imaging studies. These compounds, labeled with radioactive isotopes like Fluorine-18, can assist in imaging and diagnosing various diseases, including cancer (Wagner et al., 2009).

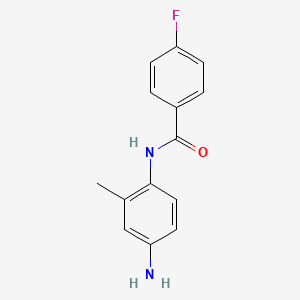

Inhibition of Met Kinase Superfamily

- N-(3-Amino-4-fluorophenyl)-3-methylbutanamide derivatives have been found to inhibit the Met kinase superfamily, which is significant in cancer research. These inhibitors show promising results in preclinical models for controlling tumor growth, leading to their advancement into clinical trials (Schroeder et al., 2009).

Intermediate in Drug Synthesis

- Some derivatives of N-(3-Amino-4-fluorophenyl)-3-methylbutanamide serve as key intermediates in the synthesis of drugs like atorvastatin, a medication used to lower cholesterol levels (Zhou Kai, 2010).

Development of Novel Antimalarial Agents

- Derivatives of N-(3-Amino-4-fluorophenyl)-3-methylbutanamide have shown promise as novel leads in the treatment of malaria. These compounds exhibit low-nanomolar activity against Plasmodium falciparum and possess the potential for transmission blocking capabilities (Norcross et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-amino-4-fluorophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-8-3-4-9(12)10(13)6-8/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBSQEZIAQMQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)

![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)